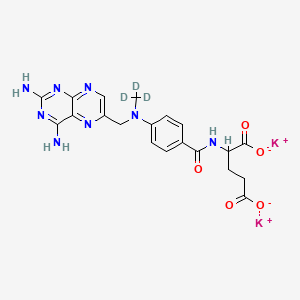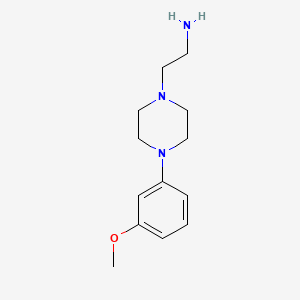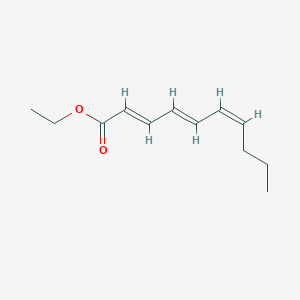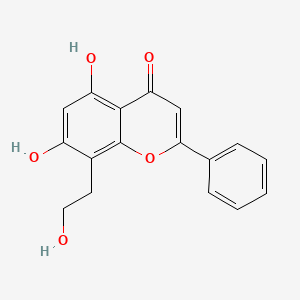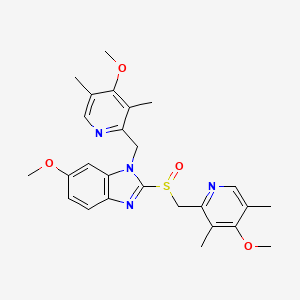
4-Methoxy-2,3,5-trimethylpyridine Omeprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,3,5-trimethylpyridine Omeprazole is a compound that plays a crucial role in the synthesis of Omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to reduce stomach acid production and treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves several steps. One efficient route includes the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which is then selectively hydrogenolyzed in acidic solution to form 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion gives 4-Methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods: Industrial production of 4-Methoxy-2,3,5-trimethylpyridine follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反应分析
Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Substitution: The chlorine in intermediates can be substituted with methoxide ion to form the final product.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform is commonly used for oxidation reactions.
Substitution: Methoxide ion in methanol is used for substitution reactions.
Major Products:
N-oxide: Formed through oxidation.
4-Methoxy-2,3,5-trimethylpyridine: Formed through substitution reactions.
科学研究应用
4-Methoxy-2,3,5-trimethylpyridine is primarily used as a reagent in the synthesis of Omeprazole. Its applications extend to various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in enzyme inhibition.
Medicine: Integral in the production of Omeprazole, a drug used to treat acid-related disorders.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain reactions
作用机制
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine is closely related to its role in the synthesis of Omeprazole. Omeprazole acts as a proton pump inhibitor by selectively inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces the production of stomach acid, providing relief from acid-related conditions .
相似化合物的比较
- 2,3,5-Trimethylpyridine
- 4-Chloro-2,3,5-trimethylpyridine
- 4-Hydroxy-3,5,6-trimethyl-2(1H)-pyridone
Uniqueness: 4-Methoxy-2,3,5-trimethylpyridine is unique due to its specific role in the synthesis of Omeprazole. Its structure allows for efficient hydrogenolysis and substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .
属性
分子式 |
C26H30N4O4S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC 名称 |
6-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-10-19(32-5)8-9-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
InChI 键 |
UFORHRDQJJNMCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=CC(=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


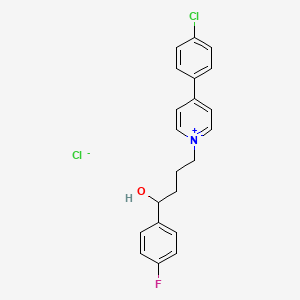

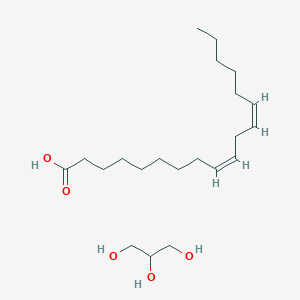
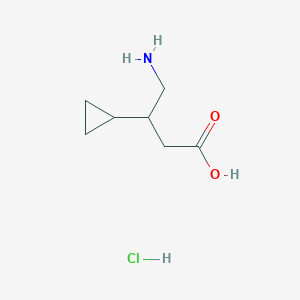
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)

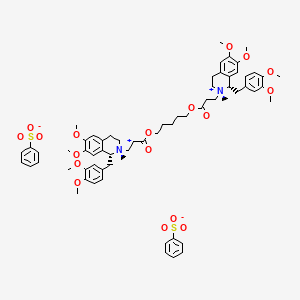
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
